molecular formula C12H21NO3 B13185585 8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol

8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B13185585
M. Wt: 227.30 g/mol
InChI Key: SXYWCELUKIOYFV-UHFFFAOYSA-N
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Description

8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 1,4-dioxaspiro[4.5]decan-8-ol framework. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[45]decan-8-ol typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: Lacks the aminomethyl and cyclopropyl groups, making it less versatile in chemical reactions.

    4-Hydroxycyclohexan-1-one Monoethylene Ketal: Similar spirocyclic structure but different functional groups.

    4-Hydroxycyclohexanone Ethylene Acetal: Shares the dioxaspiro framework but lacks the aminomethyl group.

Uniqueness

8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds strain to the molecule, potentially enhancing its reactivity in certain chemical transformations .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

8-[1-(aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C12H21NO3/c13-9-10(1-2-10)11(14)3-5-12(6-4-11)15-7-8-16-12/h14H,1-9,13H2

InChI Key

SXYWCELUKIOYFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2(CCC3(CC2)OCCO3)O

Origin of Product

United States

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